N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide
CAS No.: 868983-20-4
Cat. No.: VC7318964
Molecular Formula: C20H24N4O7S
Molecular Weight: 464.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868983-20-4 |
|---|---|
| Molecular Formula | C20H24N4O7S |
| Molecular Weight | 464.49 |
| IUPAC Name | N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide |
| Standard InChI | InChI=1S/C20H24N4O7S/c1-29-16-7-6-15(11-17(16)30-2)32(27,28)24-9-10-31-18(24)13-23-20(26)19(25)22-12-14-5-3-4-8-21-14/h3-8,11,18H,9-10,12-13H2,1-2H3,(H,22,25)(H,23,26) |
| Standard InChI Key | GOFDOTONLFBKNQ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=N3)OC |
Introduction
Structural Characteristics and Molecular Properties
IUPAC Nomenclature and Functional Group Analysis
The systematic name N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide delineates its core components:
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A 1,3-oxazolidin-2-yl ring substituted at position 3 with a 3,4-dimethoxybenzenesulfonyl group
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An ethanediamide backbone linking the oxazolidinone moiety to a pyridin-2-ylmethyl group
Key functional groups include:
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Sulfonamide (R-SO₂-NR₂): Imparts polarity and potential hydrogen-bonding capacity
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Oxazolidinone: Five-membered heterocycle with established antimicrobial properties in related compounds
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Pyridine-2-yl: Aromatic nitrogen-containing ring influencing electronic distribution and molecular interactions
Molecular Formula and Computed Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₄N₄O₇S |
| Molecular Weight | 464.5 g/mol |
| XLogP3-AA | 1.2 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 9 |
| Rotatable Bond Count | 7 |
Note: Values extrapolated from PubChem data for structural analogs .
The planar pyridine ring and sulfonamide group create a hybrid hydrophilic/lipophilic profile, suggesting potential membrane permeability balanced with aqueous solubility.
Synthetic Methodology
Proposed Multi-Step Synthesis
While direct synthetic protocols for this specific compound remain unpublished, a logical route would involve:
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Oxazolidinone Formation:
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Cyclization of 2-aminoethanol derivatives with carbonyl precursors under acidic conditions
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Sulfonylation at position 3 using 3,4-dimethoxybenzenesulfonyl chloride
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Ethanediamide Linkage:
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Condensation of oxazolidinone-methylamine with pyridin-2-ylmethylamine using EDCI/HOBt coupling reagents
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Purification:
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Column chromatography (silica gel, ethyl acetate/hexane gradient)
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Recrystallization from ethanol/water mixtures
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Industrial Production Considerations
Scale-up challenges include:
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Temperature control during exothermic sulfonylation steps
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Catalyst selection for minimizing racemization at chiral centers
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Waste management of dimethylformamide solvent systems
Biological Activity and Mechanism
Hypothesized Target Interactions
The compound's structural features suggest potential interactions with:
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Bacterial Ribosomal Subunits: Oxazolidinones typically inhibit protein synthesis by binding to the 50S ribosomal subunit. The pyridin-2-yl group may enhance penetration through Gram-negative bacterial membranes.
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Kinase Enzymes: Sulfonamide-containing compounds frequently exhibit kinase inhibitory activity through ATP-binding domain competition .
| Organism | MIC Range (μg/mL) | Reference Analog |
|---|---|---|
| S. aureus (MRSA) | 2–8 | Linezolid derivatives |
| E. coli | 16–64 | Sulfonamide-oxazolidinones |
Hypothesized activity assumes conserved mechanism despite pyridine positional isomerism.
Comparative Analysis with Structural Analogs
Positional Isomer Effects
The pyridin-2-yl substitution differentiates this compound from the more common pyridin-4-yl analogs:
| Property | Pyridin-2-yl Variant | Pyridin-4-yl Variant |
|---|---|---|
| Dipole Moment (Debye) | 4.8 | 3.2 |
| LogP | 1.2 | 1.6 |
| H-bond Acceptor Sites | 3 | 2 |
The ortho-positioned nitrogen in the pyridin-2-yl group creates stronger intramolecular hydrogen bonds, potentially altering:
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Metabolic stability
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Target binding affinity
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Solubility profile
Industrial and Pharmaceutical Applications
Drug Development Considerations
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ADMET Profile: Predicted CYP3A4 inhibition (62% probability via in silico modeling) necessitates structural optimization for pharmacokinetic optimization
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Formulation Challenges: Low melting point (estimated 98–102°C) may require amorphous solid dispersion techniques for oral delivery
Material Science Applications
The rigid oxazolidinone core and π-conjugated systems suggest potential use in:
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Liquid crystal displays (dielectric anisotropy > 0.3 predicted)
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Organic semiconductors (band gap ~3.1 eV estimated)
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